N-(2-Aminoethyl)-4-bromo-N-methylaniline
Overview
Description
N-(2-Aminoethyl)-4-bromo-N-methylaniline: is an organic compound that features a bromine atom attached to the benzene ring and an aminoethyl group attached to the nitrogen atom
Mechanism of Action
Mode of Action
It’s worth noting that amines, which this compound is a derivative of, are known to interact with their targets through various mechanisms . These interactions can lead to changes in the target’s function, which can have downstream effects on various biological processes .
Biochemical Pathways
Amines are known to play roles in various biochemical pathways . For instance, biotin ethylenediamine, a compound structurally similar to N-(2-Aminoethyl)-4-bromo-N-methylaniline, is used for biotinylation of nucleosides that have an aldehyde group .
Pharmacokinetics
The hydrophobicity of a compound can significantly impact its pharmacokinetics . For instance, reducing the hydrophobicity of a compound can improve its pharmacokinetics and therapeutic index .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-4-bromo-N-methylaniline typically involves the reaction of 4-bromoaniline with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-bromoaniline attacks the carbon atom of the 2-chloroethylamine, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Aminoethyl)-4-bromo-N-methylaniline can undergo oxidation reactions, where the amino group is oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: N-(2-Aminoethyl)-4-bromo-N-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of drugs targeting specific biological pathways. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.
Industry: In the material science industry, this compound is used in the synthesis of polymers and other advanced materials. Its incorporation into polymer chains can impart desirable properties such as increased thermal stability and mechanical strength.
Comparison with Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-1-aziridineethanamine
- N-(2-Aminoethyl)acetamide
Uniqueness: N-(2-Aminoethyl)-4-bromo-N-methylaniline is unique due to the presence of both the bromine atom and the aminoethyl group. This combination allows for versatile chemical reactivity and the ability to form multiple types of interactions with target molecules. Compared to similar compounds, it offers a broader range of applications in both synthetic chemistry and biological research.
Properties
IUPAC Name |
N'-(4-bromophenyl)-N'-methylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-12(7-6-11)9-4-2-8(10)3-5-9/h2-5H,6-7,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVPGLLZUOGYHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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